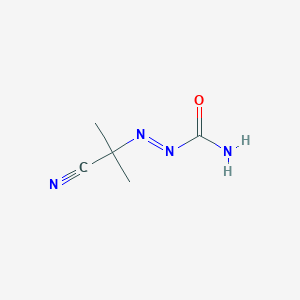
2,6-二甲基-2-庚醇
描述
2,6-Dimethyl-2-heptanol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its pleasant floral and citrus-like odor, making it a valuable ingredient in the fragrance industry .
科学研究应用
2,6-Dimethyl-2-heptanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Widely used in the fragrance industry due to its pleasant odor, and in the production of other fine chemicals
作用机制
Target of Action
This compound is a type of alcohol, and alcohols generally interact with a variety of biological targets, including enzymes and cell membranes . .
Mode of Action
As an alcohol, it may interact with its targets through hydrogen bonding, altering their structure and function
Biochemical Pathways
The biochemical pathways affected by 2,6-Dimethyl-2-heptanol are currently unknown. Alcohols can participate in a variety of biochemical reactions, such as dehydration reactions . .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely involve enzymatic oxidation and renal elimination, respectively, similar to other alcohols .
Result of Action
Given its structural similarity to other alcohols, it may have similar effects, such as altering membrane fluidity and disrupting protein function . .
Action Environment
The action, efficacy, and stability of 2,6-Dimethyl-2-heptanol are likely to be influenced by various environmental factors. For instance, its volatility may lead to rapid evaporation in dry conditions . Additionally, its lipophilicity may affect its distribution in different tissue types
生化分析
Biochemical Properties
2,6-Dimethyl-2-heptanol plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate for certain enzymes, leading to its conversion into other metabolites. For example, it may interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The nature of these interactions involves the binding of 2,6-Dimethyl-2-heptanol to the active site of the enzyme, facilitating the transfer of electrons and protons during the reaction .
Cellular Effects
2,6-Dimethyl-2-heptanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In certain cell types, this compound may modulate the activity of signaling molecules, such as kinases and phosphatases, which play crucial roles in transmitting signals from the cell surface to the nucleus. Additionally, 2,6-Dimethyl-2-heptanol can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dimethyl-2-heptanol typically involves the Grignard reaction. This process starts with the preparation of a methyl Grignard reagent, which is then reacted with 2-Methyl-2-Hepten-6-Ketone. The reaction is catalyzed and hydrogenated to yield 2,6-Dimethyl-2-heptanol . The Grignard reagent is prepared using benzyl magnesium chloride or benzyl magnesium bromide as initiators, which offer stability and ease of preservation .
Industrial Production Methods: In industrial settings, the production of 2,6-Dimethyl-2-heptanol follows a similar route but on a larger scale. The use of stable initiators and controlled reaction conditions ensures high yield and safety. The final product is often used in the formulation of fragrances and other chemical applications .
化学反应分析
Types of Reactions: 2,6-Dimethyl-2-heptanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
相似化合物的比较
- 2,6-Dimethyl-4-heptanol
- 2-Methyl-2-hexanol
- 2,3-Dimethyl-2-butanol
Comparison: 2,6-Dimethyl-2-heptanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher molecular weight and a more complex structure, leading to different reactivity and applications. Its pleasant odor also sets it apart, making it particularly valuable in the fragrance industry .
属性
IUPAC Name |
2,6-dimethylheptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(2)6-5-7-9(3,4)10/h8,10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDVHRITTGWMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041424 | |
| Record name | 2,6-Dimethyl-2-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Heptanol, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13254-34-7 | |
| Record name | 2,6-Dimethyl-2-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-2-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptanol, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dimethyl-2-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylheptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYL-2-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/991142090Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known safety assessments of 2,6-Dimethyl-2-heptanol used as a fragrance ingredient?
A1: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on 2,6-Dimethyl-2-heptanol []. While the abstract doesn't delve into the specifics of the assessment, it highlights the institute's role in evaluating the safety of fragrance ingredients. This suggests that 2,6-Dimethyl-2-heptanol has undergone a formal safety evaluation for its intended use.
Q2: Where can I find a comprehensive review of the use of 2,6-Dimethyl-2-heptanol in fragrances?
A2: A fragrance material review on 2,6-Dimethyl-2-heptanol is available []. Though the abstract doesn't detail the findings, it indicates the existence of a dedicated review focusing on this compound's applications in the fragrance industry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
